N-(2-methyl-3,5-dinitrophenyl)benzamide
Description
N-(2-Methyl-3,5-dinitrophenyl)benzamide is a nitro-substituted benzamide derivative characterized by a 2-methyl group and two nitro groups at the 3- and 5-positions on the phenyl ring. Structural characterization typically employs spectroscopic methods (NMR, IR), elemental analysis, and X-ray crystallography, with programs like SHELXL and ORTEP-3 used for crystallographic refinement .
For instance, the nitro groups enhance electron-withdrawing effects, while the methyl group introduces steric hindrance, affecting molecular packing in the solid state .
Properties
Molecular Formula |
C14H11N3O5 |
|---|---|
Molecular Weight |
301.25 g/mol |
IUPAC Name |
N-(2-methyl-3,5-dinitrophenyl)benzamide |
InChI |
InChI=1S/C14H11N3O5/c1-9-12(15-14(18)10-5-3-2-4-6-10)7-11(16(19)20)8-13(9)17(21)22/h2-8H,1H3,(H,15,18) |
InChI Key |
NMQKWYSVEIGLIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3,5-dinitrophenyl)benzamide typically involves the condensation of 2-methyl-3,5-dinitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3,5-dinitrophenyl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Major Products Formed
Reduction: Formation of N-(2-methyl-3,5-diaminophenyl)benzamide.
Substitution: Formation of N-(2-methyl-3,5-diaminophenyl)benzamide derivatives.
Oxidation: Formation of N-(2-carboxy-3,5-dinitrophenyl)benzamide.
Scientific Research Applications
N-(2-methyl-3,5-dinitrophenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-methyl-3,5-dinitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzamide Derivatives
- Key Observations :
- The dihedral angle between the amide plane and aromatic ring in this compound (29.8°–31.2°) is larger than in 3,5-dinitro-N-(4-nitrophenyl)benzamide (7.78°), indicating greater steric distortion due to the 2-methyl group .
- Both compounds exhibit intermolecular N–H⋯O hydrogen bonding, stabilizing their crystal structures.
Electronic and Reactivity Profiles
This could enhance reactivity in nucleophilic acyl substitution reactions. In contrast, benzamides with electron-donating groups (e.g., dimethylamino in ) exhibit reduced electrophilicity, favoring applications in coordination chemistry or as directing groups in C–H activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
